molecular formula C13H20 B126430 Heptylbenzene CAS No. 1078-71-3

Heptylbenzene

Cat. No. B126430
Key on ui cas rn: 1078-71-3
M. Wt: 176.3 g/mol
InChI Key: LBNXAWYDQUGHGX-UHFFFAOYSA-N
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Patent
US07728176B2

Procedure details

A 50-ml four-necked flask was equipped with a stirrer, a thermometer and a reflux condenser. 0.896 g (5 mmol) of n-heptyl bromide, 0.914 g (7.5 mmol) of phenylboronic acid, 0.056 g (0.25 mmol) of palladium (II) acetate, 1.683 g (15 mmol) of potassium tert-butoxide and 25 ml of tert-amyl alcohol were weighed in the flask, followed by stirring. Further, 0.240 g (0.5 mmol) of di-tert-butylmethylphosphonium tetraphenylborate obtained in Example B-1 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 25° C. for 24 hours. After the completion of the reaction, 20 ml of saturated sodium chloride solution was added, followed by separation. The organic phase was purified by column chromatography to afford 0.785 g of 1-phenylheptane (yield: 89 mol % based on n-heptyl bromide). The identification of the product was made by mass spectroscopy.
Quantity
0.896 g
Type
reactant
Reaction Step One
Quantity
0.914 g
Type
reactant
Reaction Step Two
Quantity
1.683 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
0.24 g
Type
reactant
Reaction Step Five
Quantity
0.056 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.CC(C)([O-])C.[K+].C(O)(CC)(C)C.C1([B-](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([PH+](C(C)(C)C)C)(C)(C)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:9]1([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3,5.6,7.8.9|

Inputs

Step One
Name
Quantity
0.896 g
Type
reactant
Smiles
C(CCCCCC)Br
Step Two
Name
Quantity
0.914 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Three
Name
Quantity
1.683 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(C)(CC)O
Step Five
Name
Quantity
0.24 g
Type
reactant
Smiles
C1(=CC=CC=C1)[B-](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.C(C)(C)(C)[PH+](C)C(C)(C)C
Step Six
Name
Quantity
0.056 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50-ml four-necked flask was equipped with a stirrer
ADDITION
Type
ADDITION
Details
added into the flask
CUSTOM
Type
CUSTOM
Details
The flask was purged with argon
STIRRING
Type
STIRRING
Details
by stirring at 25° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction, 20 ml of saturated sodium chloride solution
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
followed by separation
CUSTOM
Type
CUSTOM
Details
The organic phase was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.785 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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